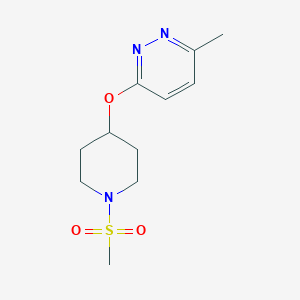

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

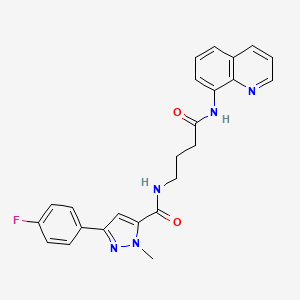

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in research literature.

Aplicaciones Científicas De Investigación

Structural and Chemical Properties

Research has explored the conformations and self-association behaviors of related compounds, offering insights into their structural dynamics and interactions. Studies on compounds like trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide and trifluoro-N-(2-phenylacetyl)methanesulfonamide have provided valuable data on proton affinities, hydrogen bonding, and self-association in solution, which are crucial for understanding the reactivity and potential applications of similar sulfonamide compounds (Sterkhova, Moskalik, & Shainyan, 2014); (Oznobikhina et al., 2009).

Enzymatic Inhibition

Sulfonamide derivatives have been studied for their inhibitory effects on enzymes, such as carbonic anhydrase. This research is pivotal in the development of therapeutic agents, given the role of such enzymes in physiological processes. For instance, novel sulfonamide derivatives have demonstrated inhibitory properties against human carbonic anhydrase isozymes, marking them as potential candidates for drug development (Akbaba et al., 2014).

Synthetic Chemistry Applications

The synthesis and structural elucidation of compounds containing the 2,4-dimethoxypyrimidin-5-yl and 4-(trifluoromethyl)phenyl methanesulfonamide moieties have significant implications in synthetic chemistry. These studies contribute to the development of new synthetic routes and the discovery of novel compounds with potential biological activities. For example, the synthesis of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate demonstrates the versatility of sulfonamide derivatives in organic synthesis and drug discovery (Wu Juna, 2003).

Pharmacological Potential

Research into sulfonamide derivatives also explores their pharmacological potentials, such as inhibiting specific enzymes involved in disease processes. This line of investigation holds promise for the development of novel therapeutic agents targeting conditions like hypertension, inflammation, and lipid disorders. The study of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds for their HMG-CoA reductase inhibitory activity exemplifies the potential of these compounds in treating hypercholesterolemia and related cardiovascular diseases (Watanabe et al., 1997).

Propiedades

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O4S/c1-23-12-11(7-18-13(19-12)24-2)20-25(21,22)8-9-3-5-10(6-4-9)14(15,16)17/h3-7,20H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYAXUNZCFFBLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2368938.png)

![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)

![3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2368941.png)

![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2368946.png)

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoline](/img/structure/B2368947.png)

![2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2368950.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)